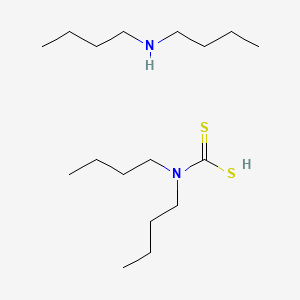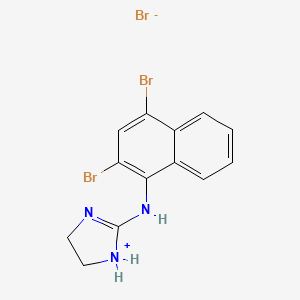
4-(Diisopropylamino)-2,2-diphenylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diisopropylamino)-2,2-diphenylbutyramide is an organic compound with a complex structure that includes diisopropylamino and diphenylbutyramide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diisopropylamino)-2,2-diphenylbutyramide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-diphenylbutyric acid with diisopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diisopropylamino)-2,2-diphenylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(Diisopropylamino)-2,2-diphenylbutyramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Diisopropylamino)-2,2-diphenylbutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(3-bromoanilino)quinazolin-6-yl]-4-(diisopropylamino)but-2-ynamide
- (E)-N-[4-[(1-benzylindazol-5-yl)amino]-7-ethoxy-quinazolin-6-yl]-4-(diisopropylamino)but-2-enamide
Uniqueness
4-(Diisopropylamino)-2,2-diphenylbutyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diisopropylamino group provides steric hindrance, making it a more selective reagent in certain reactions compared to similar compounds. Additionally, its diphenylbutyramide moiety contributes to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
39666-27-8 |
|---|---|
Formule moléculaire |
C22H30N2O |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-[di(propan-2-yl)amino]-2,2-diphenylbutanamide |
InChI |
InChI=1S/C22H30N2O/c1-17(2)24(18(3)4)16-15-22(21(23)25,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3,(H2,23,25) |
Clé InChI |
KNIVGGRCJWRCDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


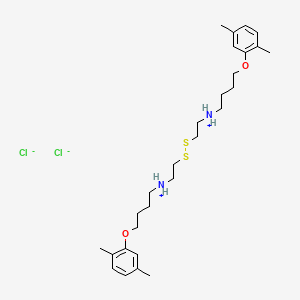
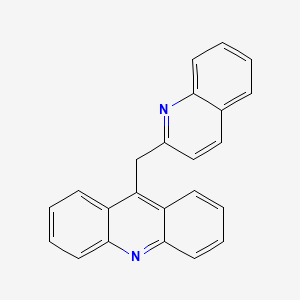
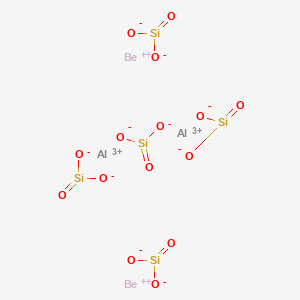
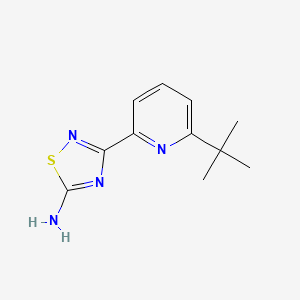
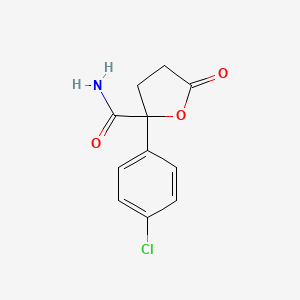
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
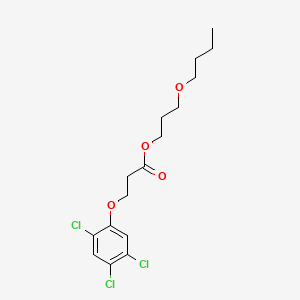
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)


